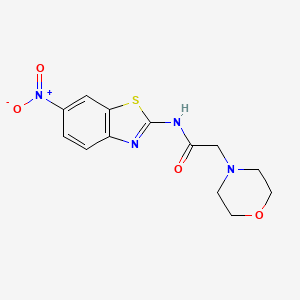![molecular formula C12H14N2O2 B5775945 1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5775945.png)
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole, also known as Moxonidine, is a selective agonist of the imidazoline receptor. It is a synthetic compound that has been extensively researched for its potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases.
Mécanisme D'action
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole acts as a selective agonist of the imidazoline receptor, which is involved in the regulation of blood pressure and sympathetic nerve activity. It stimulates the release of nitric oxide, which causes vasodilation and reduces blood pressure. It also inhibits the release of norepinephrine, which reduces sympathetic nerve activity and further decreases blood pressure.
Biochemical and physiological effects:
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole has been found to have several biochemical and physiological effects, including a reduction in sympathetic nerve activity, an increase in parasympathetic tone, and a decrease in oxidative stress and inflammation. It has also been shown to improve insulin sensitivity and glucose metabolism, which may be beneficial in the treatment of diabetes and metabolic syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole has several advantages for use in lab experiments, including its selectivity for the imidazoline receptor and its ability to reduce blood pressure and sympathetic nerve activity. However, its effects may be influenced by other factors such as diet, exercise, and genetics, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole, including its potential use in the treatment of other diseases such as diabetes, metabolic syndrome, and Alzheimer's disease. It may also be useful in combination with other drugs or therapies for the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2-(2-methoxyphenoxy)ethylamine with imidazole-1-carboxaldehyde in the presence of a reducing agent. Another method involves the reaction of 2-(2-methoxyphenoxy)ethylamine with imidazole-1-acetic acid in the presence of a coupling agent, followed by deprotection of the resulting intermediate.
Applications De Recherche Scientifique
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases. It has been shown to reduce blood pressure by decreasing sympathetic nerve activity and increasing parasympathetic tone. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as diabetes, metabolic syndrome, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-4-2-3-5-12(11)16-9-8-14-7-6-13-10-14/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKCLXLRLFCLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-methoxyphenoxy)ethyl]-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)





![1-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5775905.png)
![[4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5775910.png)

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone oxime](/img/structure/B5775930.png)
![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-4,6-dimethylpyrimidine](/img/structure/B5775938.png)

![methyl [4-({[(2-phenylethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5775956.png)
